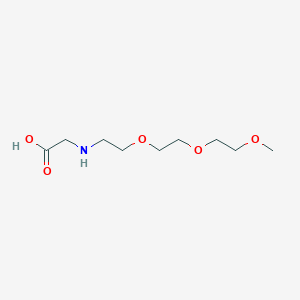
2,5,8-Trioxa-11-azatridecan-13-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Trioxa-11-azatridecan-13-oic acid is a synthetic organic compound with the molecular formula C11H21NO6. It is known for its unique structure, which includes multiple ether and amide linkages. This compound is often used in various chemical and biological applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trioxa-11-azatridecan-13-oic acid typically involves the reaction of glycine derivatives with polyethylene glycol derivatives. One common method includes the use of tert-butoxycarbonyl (BOC) protected glycine, which is reacted with diethylene glycol under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trioxa-11-azatridecan-13-oic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted amides .
Scientific Research Applications
2,5,8-Trioxa-11-azatridecan-13-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a linker in the synthesis of bioconjugates and drug delivery systems.
Medicine: It is used in the development of novel pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2,5,8-Trioxa-11-azatridecan-13-oic acid involves its ability to form stable complexes with various biological molecules. It can interact with proteins and enzymes, altering their activity and function. The molecular targets include specific amino acid residues in proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- 3,8,11-Trioxa-5-azatridecan-13-oic acid
- 2,5,8,11-Tetraazatridecan-13-oic acid
Comparison
2,5,8-Trioxa-11-azatridecan-13-oic acid is unique due to its specific arrangement of ether and amide linkages, which confer distinct chemical properties. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications in drug delivery and polymer synthesis .
Properties
CAS No. |
184709-01-1 |
|---|---|
Molecular Formula |
C9H19NO5 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethylamino]acetic acid |
InChI |
InChI=1S/C9H19NO5/c1-13-4-5-15-7-6-14-3-2-10-8-9(11)12/h10H,2-8H2,1H3,(H,11,12) |
InChI Key |
HJQXOYZSPYHFOA-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


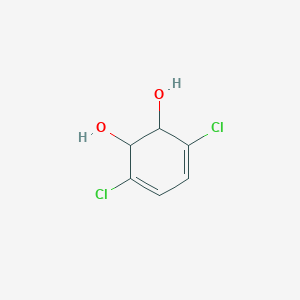
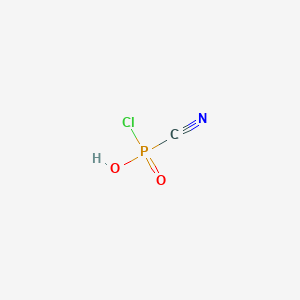
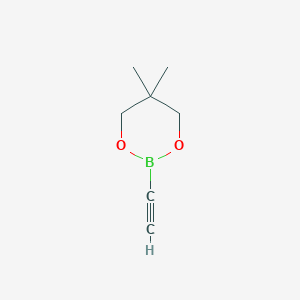
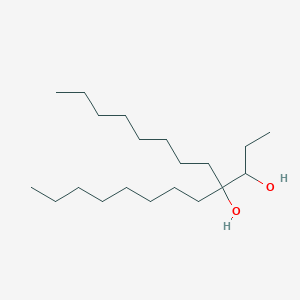
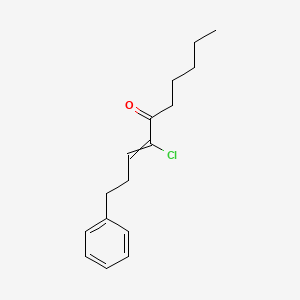
![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
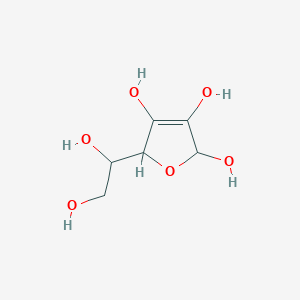
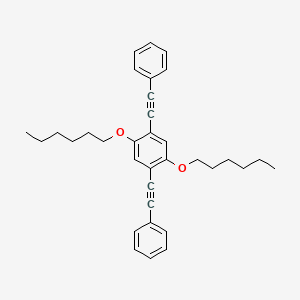
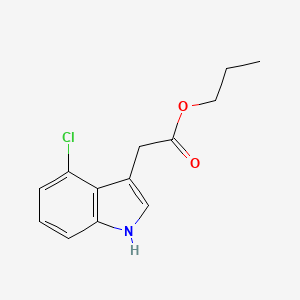
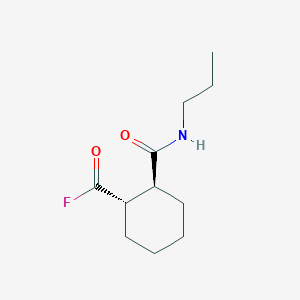
![6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one](/img/structure/B12564234.png)
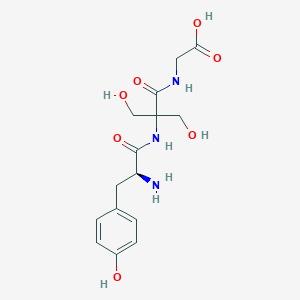

![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
